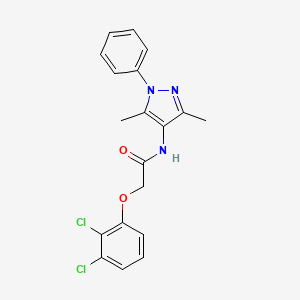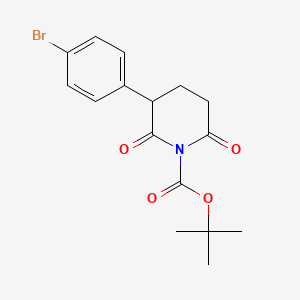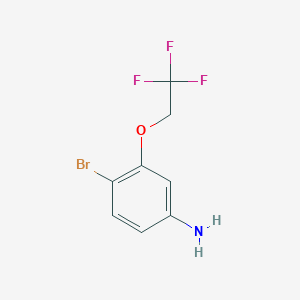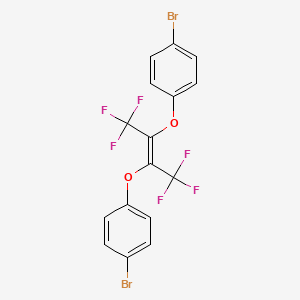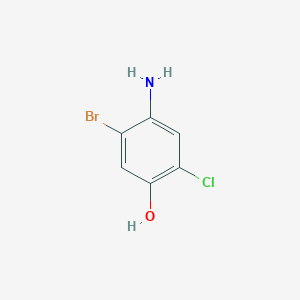
4-Amino-5-bromo-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-bromo-2-chlorophenol is an aromatic compound with the molecular formula C6H5BrClNO It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-2-chlorophenol typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: Bromination and chlorination are carried out to introduce the bromo and chloro substituents at the desired positions.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-bromo-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
4-Amino-5-bromo-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-5-bromo-2-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to active sites, altering the function of these biomolecules. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-chlorophenol
- 4-Amino-3-chlorophenol
- 4-Amino-2,6-dichlorophenol
Comparison
Compared to similar compounds, 4-Amino-5-bromo-2-chlorophenol is unique due to the presence of both bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H5BrClNO |
|---|---|
Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-amino-5-bromo-2-chlorophenol |
InChI |
InChI=1S/C6H5BrClNO/c7-3-1-6(10)4(8)2-5(3)9/h1-2,10H,9H2 |
InChI Key |
DBFPBOJIOOJCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3a,4,6a,9-tetrahydro-1H,3H-furo[3,4-c]pyrrolo[3,4-d]pyridine-5(6H)-carboxylate](/img/structure/B12851800.png)
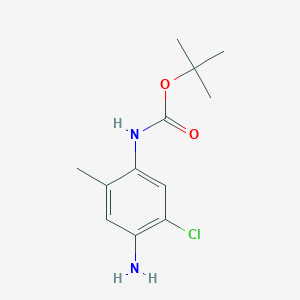
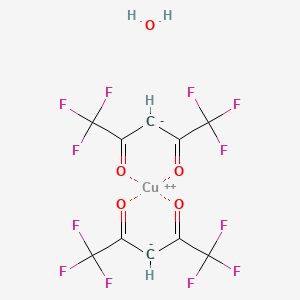
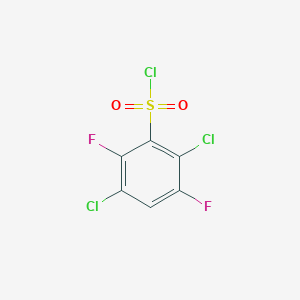
![Methyl 4-[(methylthio)methyl]benzoate](/img/structure/B12851836.png)

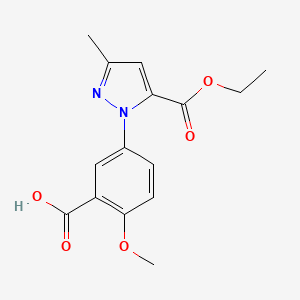
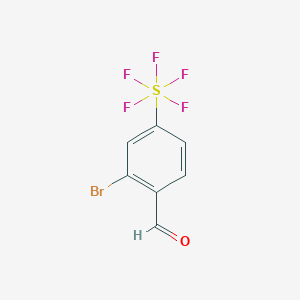
![N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12851852.png)
